3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
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Description
The compound “3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity .
Synthesis Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines, a key component of the compound, has been achieved by reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would be confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis
The compound is likely to undergo various chemical reactions due to the presence of reactive functional groups. For example, the pyrrolidine ring can react with 2-chloropyrimidine, followed by modification of the obtained compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For similar compounds, properties such as melting point, IR spectrum, NMR spectrum, and mass spectrum have been reported .Mechanism of Action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which is a part of the compound’s structure, have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
It can be inferred from the known actions of similar compounds that it likely interacts with its targets by binding to them, thereby modulating their activity . This can result in changes to cellular processes, such as signal transduction, enzyme activity, and gene expression.
Biochemical Pathways
Given the known targets of similar compounds, it can be inferred that it may affect pathways related to pain perception (via the vanilloid receptor 1), growth and development (via the insulin-like growth factor 1 receptor), and various cellular processes (via the enzymes it inhibits) .
Pharmacokinetics
It is known that the pyrrolidine ring, a component of the compound’s structure, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Based on the known actions of similar compounds, it can be inferred that it may have antioxidative and antibacterial properties, and it may also affect the cell cycle .
Future Directions
properties
IUPAC Name |
3-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c18-13-14-16(20-6-5-19-14)24-11-9-23(10-12-24)15-3-4-21-17(22-15)25-7-1-2-8-25/h3-6H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCSVCGFVBKYHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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